An In-depth Technical Guide to the Hypothesized Chemical Structure and Biological Activity of CNP-AFU
An In-depth Technical Guide to the Hypothesized Chemical Structure and Biological Activity of CNP-AFU
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The term "CNP-AFU" does not correspond to a well-documented, standard chemical entity in the current scientific literature. It is hypothesized to be a bioconjugate of C-type Natriuretic Peptide (CNP) and an α-L-fucopyranosyl (AFU) moiety. This guide provides a comprehensive overview of the constituent components, a proposed chemical structure for CNP-AFU, its expected biological activities based on the known functions of CNP, and detailed experimental protocols for its synthesis and characterization.
Core Components
C-type Natriuretic Peptide (CNP)
C-type Natriuretic Peptide is a 22-amino acid peptide that plays a crucial role in various physiological processes.[1][2] It is the most conserved member of the natriuretic peptide family.[3]
Chemical Structure of Human CNP-22:
The amino acid sequence of human CNP-22 is Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys, with a disulfide bridge between the cysteine residues at positions 6 and 22.[2]
α-L-Fucopyranosyl (AFU)
α-L-Fucopyranosyl is the cyclic hemiacetal form of fucose, a deoxyhexose sugar. It is a common monosaccharide found in a variety of N-linked and O-linked glycans and glycolipids in animals and plants.
Chemical Structure of α-L-Fucopyranose:
-
Molecular Formula: C₆H₁₂O₅
-
Molecular Weight: 164.16 g/mol
Proposed Chemical Structure of CNP-AFU
The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide would result in a glycopeptide. The fucose sugar could be attached to the peptide backbone through either an N-linkage or an O-linkage.
-
N-glycosylation: The sugar is attached to the amide nitrogen of an asparagine (Asn) residue.
-
O-glycosylation: The sugar is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue.[4]
Given the amino acid sequence of CNP-22 (GLSKGCFGLKLDRIGSMSGLGC), potential sites for O-glycosylation are the serine residues at positions 3, 16, and 18. There are no asparagine residues for N-glycosylation. Therefore, a likely structure for CNP-AFU would involve an O-glycosidic bond between an α-L-fucopyranosyl group and one of the serine residues.
Biological Activity and Signaling Pathways
The biological activity of CNP-AFU is expected to be primarily dictated by the CNP peptide, although the fucosylation may modulate its stability, bioavailability, and receptor interactions.
Biological Functions of CNP
CNP is known to be involved in a wide range of cardiovascular effects, including:
-
Control of inflammation[5]
-
Angiogenesis[5]
-
Modulation of cardiomyocyte contractility and hypertrophy[5]
Signaling Pathways of CNP
CNP exerts its effects by binding to two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[5][7]
-
NPR-B Pathway: Binding of CNP to NPR-B, a guanylyl cyclase receptor, activates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[8] This in turn activates cGMP-dependent protein kinases (PKGs), leading to downstream cellular effects such as vasorelaxation.[8]
-
NPR-C Pathway: NPR-C is primarily known as a clearance receptor that internalizes and degrades natriuretic peptides.[7] However, it can also signal through G-proteins to inhibit adenylyl cyclase and activate phospholipase C.[9]
The following diagram illustrates the primary signaling pathway of CNP through the NPR-B receptor.
Potential Effects of Fucosylation
Glycosylation of peptides can significantly alter their pharmacokinetic and pharmacodynamic properties.[] The addition of an α-L-fucopyranosyl moiety to CNP could potentially:
-
Increase Stability: Protect the peptide from proteolytic degradation, thereby extending its plasma half-life.[11]
-
Improve Solubility: Enhance the aqueous solubility of the peptide.
-
Alter Bioavailability: Modify the absorption and distribution of the peptide in the body.
-
Mediate Targeting: The fucose residue could act as a ligand for specific lectin receptors on cell surfaces, enabling targeted delivery.
Quantitative Data
The following tables summarize key quantitative data related to C-type Natriuretic Peptide based on studies in humans and conscious sheep.
Table 1: Pharmacokinetic Parameters of CNP
| Parameter | Value (in Humans) | Value (in Sheep) | Reference |
| Plasma half-life (t½) | 2.6 min | 1.6 ± 0.27 min | [12][13][14] |
| Metabolic Clearance Rate (MCR) | 4.8 ± 0.7 L/min | 3.15 ± 0.39 L/min (low dose) | [12][13] |
| 2.48 ± 0.36 L/min (high dose) | [13] | ||
| Baseline Plasma Level | Undetectable to ~3 pmol/L | 2-3 pmol/L | [12][13] |
Table 2: Biological Activity of CNP Infusion in Humans
| Parameter | Effect | Reference |
| Plasma cGMP | Significant increase | [12] |
| Plasma ANP | Significant increase | [12] |
| Plasma Aldosterone | Significant decrease | [12] |
| Hemodynamics | No significant action | [12] |
| Natriuresis | No significant action | [12] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of a glycosylated peptide such as CNP-AFU.
Synthesis of Glycosylated CNP (CNP-AFU)
The chemical synthesis of glycopeptides can be achieved through direct or convergent strategies using Solid Phase Peptide Synthesis (SPPS).[4][15]
Protocol: Direct Synthesis of O-linked CNP-AFU via Fmoc-SPPS
-
Preparation of Glycosylated Amino Acid Building Block:
-
Synthesize the Fmoc-protected, O-glycosylated serine residue (Fmoc-Ser(α-L-fucopyranosyl)-OH). This involves protecting the hydroxyl groups of fucose, coupling it to a protected serine, and then deprotecting the necessary groups for peptide synthesis.
-
-
Solid Phase Peptide Synthesis (SPPS):
-
The peptide is assembled on a solid support resin, starting from the C-terminal amino acid.
-
Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free amine of the resin-bound peptide.
-
Glycosylated Amino Acid Incorporation: When the sequence reaches the desired serine position, the pre-synthesized Fmoc-Ser(α-L-fucopyranosyl)-OH building block is coupled.
-
This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
-
Disulfide Bond Formation:
-
The linear, reduced peptide is subjected to oxidative folding to form the intramolecular disulfide bridge between Cys6 and Cys22. This can be achieved by air oxidation or by using specific redox systems.
-
-
Purification:
-
The crude glycopeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization of CNP-AFU
Protocol: Mass Spectrometry for Molecular Weight and Sequence Verification
-
Sample Preparation:
-
The purified CNP-AFU is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: The molecular weight of the intact glycopeptide is determined using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).[16] The observed mass should correspond to the theoretical mass of CNP plus the fucose moiety.
-
Peptide Mapping and Sequencing (MS/MS):
-
The glycopeptide is enzymatically digested (e.g., with trypsin) to generate smaller peptide fragments.
-
These fragments are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Fragmentation of the peptides provides sequence information, confirming the amino acid sequence and identifying the site of glycosylation.
-
-
Protocol: Glycosylation Analysis
-
Glycan Release:
-
The glycan (fucose) can be enzymatically or chemically released from the peptide. For O-linked glycans, chemical methods like hydrazinolysis may be used.[17]
-
-
Glycan Labeling:
-
The released glycan is labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.[18]
-
-
Chromatographic Analysis:
-
The labeled glycan is analyzed by techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection to confirm the identity of the fucose moiety.
-
The following diagram illustrates a general workflow for the synthesis and characterization of CNP-AFU.
Conclusion
While "CNP-AFU" is not a standard designation, this technical guide provides a comprehensive framework for its potential structure, biological activity, and the experimental approaches required for its synthesis and validation. The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide represents a rational strategy for potentially enhancing the therapeutic properties of this important cardiovascular peptide. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals interested in exploring the potential of such novel glycopeptides.
References
- 1. Natriuretic Peptide, C-Type | C93H157N27O28S3 | CID 16179407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C-Type Natriuretic Peptide (32-53), human, porcine - 1 mg [anaspec.com]
- 3. mdpi.com [mdpi.com]
- 4. qyaobio.com [qyaobio.com]
- 5. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]
- 12. Bioactivity and metabolism of C-type natriuretic peptide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Biological actions and pharmacokinetics of C-type natriuretic peptide in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. ijsra.net [ijsra.net]
- 17. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]
- 18. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
